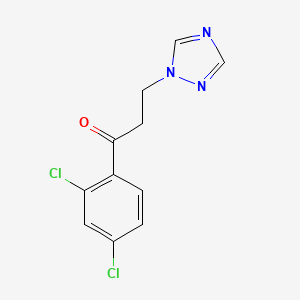![molecular formula C11H21BrSn B14415274 Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- CAS No. 84010-81-1](/img/structure/B14415274.png)
Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, (4-bromobicyclo[222]oct-1-yl)trimethyl- is a chemical compound with the molecular formula C11H19BrSn It is a derivative of stannane, featuring a brominated bicyclo[222]octane structure attached to a trimethylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- typically involves the reaction of 4-bromobicyclo[2.2.2]octane with trimethylstannyl chloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane compound. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the brominated group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- involves its interaction with molecular targets through its stannyl group. The stannyl group can form covalent bonds with various substrates, facilitating the formation of new chemical entities. The bicyclo[2.2.2]octane structure provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Stannane, trimethyl-: A simpler stannane derivative without the bicyclo[2.2.2]octane structure.
Stannane, (4-chlorobicyclo[2.2.2]oct-1-yl)trimethyl-: A similar compound with a chlorine atom instead of bromine.
Stannane, (4-fluorobicyclo[2.2.2]oct-1-yl)trimethyl-: A fluorinated analog of the compound.
Uniqueness
Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl- is unique due to the presence of the brominated bicyclo[2.2.2]octane structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such structural features are advantageous.
Propiedades
| 84010-81-1 | |
Fórmula molecular |
C11H21BrSn |
Peso molecular |
351.90 g/mol |
Nombre IUPAC |
(4-bromo-1-bicyclo[2.2.2]octanyl)-trimethylstannane |
InChI |
InChI=1S/C8H12Br.3CH3.Sn/c9-8-4-1-7(2-5-8)3-6-8;;;;/h1-6H2;3*1H3; |
Clave InChI |
ZXDQDAGAUFSEPW-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C12CCC(CC1)(CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Tert-butoxyethynyl)sulfanyl]benzene](/img/structure/B14415200.png)

![1H-Imidazole, 1-methyl-2-[(methylthio)methyl]-](/img/structure/B14415222.png)

![2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14415235.png)
![3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile](/img/structure/B14415257.png)

